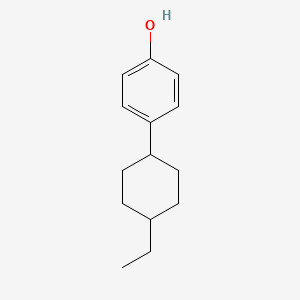

4-(trans-4-Ethylcyclohexyl)phenol

描述

Significance in Contemporary Materials Research and Development

In modern materials science, 4-(trans-4-Ethylcyclohexyl)phenol is valued as a crucial intermediate in the synthesis of more complex molecules with specific functionalities. xhtechgroup.com Its primary role is as a building block for liquid crystals, which are essential components in a wide array of optical and electronic devices.

Researchers have synthesized series of polystyrene derivatives modified with liquid crystal precursors, including this compound. mdpi.com These polymers are investigated for their ability to induce a stable and uniform vertical orientation of liquid crystal molecules, a critical factor in the performance of liquid crystal displays (LCDs). mdpi.com The specific trans-conformation of the ethylcyclohexyl group is vital for achieving the desired alignment and liquid crystalline phases. ontosight.ai

The compound and its derivatives are also explored for their potential in other advanced applications, such as the creation of novel polymers and as components in organic light-emitting diodes (OLEDs) and other semiconductor materials. xhtechgroup.com The ability to tune the properties of these materials by modifying the alkyl chain on the cyclohexyl ring makes this class of compounds particularly versatile for research and development. mdpi.comgoogle.com

Historical Context of Related Cyclohexyl-Phenol Derivatives in Liquid Crystal Technology

The use of cyclohexyl-phenol derivatives in liquid crystal technology has a rich history. The foundational principle lies in the design of molecules that possess a rigid core and flexible terminal groups, a concept that dates back to the early days of liquid crystal research. The combination of a cyclohexyl ring and a phenyl group provides the necessary rigidity and linear shape to promote the formation of liquid crystalline phases. ontosight.aimdpi.com

Early methods for synthesizing cyclohexylphenols involved the acid-catalyzed alkylation of phenols with cyclohexene, a process explored as far back as the early 20th century. google.comunive.it These initial syntheses laid the groundwork for the more complex and targeted synthesis of specific isomers, like the trans-isomers, which were found to be more suitable for liquid crystal applications due to their more linear molecular shape.

Over time, the focus shifted to creating liquid crystal mixtures with specific properties, such as a broad nematic temperature range, low viscosity, and high birefringence. mdpi.com This led to the synthesis of a wide variety of cyclohexyl-phenol derivatives with different alkyl substituents. For instance, related compounds like 4-(trans-4-propylcyclohexyl)phenol (B1630764) and 4-(trans-4-pentylcyclohexyl)phenol (B2773978) have also been extensively studied and are used in commercial liquid crystal mixtures. xhtechgroup.comcymitquimica.com The systematic investigation of these related structures has been instrumental in the development of the high-performance liquid crystal displays that are ubiquitous today.

Structure

3D Structure

属性

IUPAC Name |

4-(4-ethylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBFENXGDCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300966 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89100-78-7 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Trans 4 Ethylcyclohexyl Phenol

Advanced Synthetic Routes to 4-(trans-4-Ethylcyclohexyl)phenol

The construction of the this compound molecule is not a trivial process and typically involves a sequence of reactions, each requiring careful control of conditions to maximize yield and stereoselectivity.

Multi-Step Synthesis Strategies and Reaction Optimization

A prevalent and effective strategy for synthesizing this compound begins with a commercially available starting material, which is then elaborated through a series of chemical transformations. A common route starts from 4-ethylbenzoic acid.

A typical multi-step synthesis can be outlined as follows:

Catalytic Hydrogenation and Isomerization: The initial step involves the hydrogenation of 4-ethylbenzoic acid to produce 4-ethylcyclohexanecarboxylic acid. This reaction typically yields a mixture of cis and trans isomers. To obtain the desired trans isomer, the mixture is subjected to an isomerization process, often mediated by a base like sodium hydroxide (B78521) at elevated temperatures and pressures. lookchem.com This step is critical as the trans geometry is essential for the final product's application. The pure trans-isomer can then be isolated through recrystallization. lookchem.com

Formation of Acyl Chloride: The resulting trans-4-ethylcyclohexanecarboxylic acid is then converted to its more reactive acyl chloride derivative. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Friedel-Crafts Acylation: The trans-4-ethylcyclohexanecarbonyl chloride is then used to acylate a protected phenol (B47542), typically anisole (B1667542) (methoxybenzene). This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). tamu.eduvedantu.com The reaction is highly regioselective, with the acylation occurring predominantly at the para-position of the anisole due to the ortho-para directing effect of the methoxy (B1213986) group. vedantu.com

Ketone Reduction: The product of the Friedel-Crafts acylation is a ketone. This carbonyl group must be reduced to a methylene (B1212753) group (-CH₂-). A common method for this transformation is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol.

Demethylation: The final step is the cleavage of the methyl ether on the aromatic ring to yield the free phenol. This is typically accomplished by treating the methoxy-containing intermediate with a strong acid, such as hydrobromic acid (HBr) in acetic acid, under reflux conditions.

Catalytic Approaches and Reaction Mechanism Investigations

Catalysis is central to the efficient synthesis of this compound.

Hydrogenation Catalysis: The hydrogenation of the aromatic ring of 4-ethylbenzoic acid is a key step requiring a robust catalyst. A heterogeneous ruthenium-nickel on carbon (Ru-Ni/C) catalytic system has been shown to be effective for this transformation. lookchem.comepa.gov The reaction proceeds via the adsorption of hydrogen and the aromatic substrate onto the metal surface, followed by the stepwise addition of hydrogen atoms to the benzene (B151609) ring. researchgate.net The subsequent base-catalyzed isomerization from the cis to the more thermodynamically stable trans isomer proceeds via an enolate-like intermediate.

Friedel-Crafts Catalysis: The Friedel-Crafts acylation relies on a Lewis acid catalyst, like AlCl₃, to activate the acyl chloride. The mechanism involves the formation of a highly electrophilic acylium ion (or a complex thereof) by the reaction of the acyl chloride with the Lewis acid. This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (arenium ion), which subsequently loses a proton to regenerate the aromatic system and yield the ketone product. tamu.eduvedantu.comyoutube.com

Reduction: The Wolff-Kishner reduction mechanism involves the formation of a hydrazone intermediate from the ketone and hydrazine. Subsequent deprotonation by the strong base and reaction with a proton source (the solvent) leads to the elimination of nitrogen gas and the formation of the desired methylene group.

Yield Enhancement and Purity Control in Large-Scale Production

In moving from laboratory-scale synthesis to large-scale industrial production, several factors must be considered to enhance yield and ensure the high purity required for applications like liquid crystals.

Process Optimization: Automated optimization platforms can be employed to rapidly screen a wide range of reaction variables (temperature, pressure, catalyst loading, flow rates) to identify the optimal conditions for each step of the synthesis. nih.gov

Catalyst Selection and Handling: The choice of catalyst is crucial. For hydrogenation, highly active and selective catalysts minimize the formation of unwanted byproducts. In packed-bed reactors for continuous flow processes, the physical form and stability of the heterogeneous catalyst are important for long-term performance. nih.gov

Stereochemical Control: The isomerization step to enrich the trans isomer is critical. Repeated isomerization-crystallization cycles can be used to achieve high diastereomeric purity. lookchem.com The progress of this isomerization is carefully monitored using analytical techniques like Gas Chromatography (GC).

Purification: High purity is paramount. Final product purification often involves multiple recrystallizations from appropriate solvents. The choice of solvent system is critical for effectively separating the desired trans-product from any remaining cis-isomer or other impurities. For instance, recrystallization from hexane (B92381) at controlled temperatures has been used to isolate pure trans-4-alkylcyclohexanecarboxylic acids. lookchem.com The purity of the final product is typically verified by GC and NMR spectroscopy. lookchem.com

Precursor Chemistry and Intermediate Compound Transformation

The process begins with 4-ethylbenzoic acid . This is subjected to high-pressure hydrogenation in the presence of a suitable catalyst, such as a bimetallic Ru-Ni/C system, in an aqueous basic solution (e.g., NaOH). lookchem.com This step reduces the aromatic ring to a cyclohexane (B81311) ring, resulting in a mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid.

To maximize the amount of the desired trans isomer, the mixture is heated at high temperatures (e.g., 260–280°C) under pressure, which drives the equilibrium towards the more stable trans configuration. lookchem.com The trans isomer can then be selectively crystallized from a solvent like hexane. lookchem.com

This purified trans-carboxylic acid is then transformed into a more reactive intermediate for the subsequent Friedel-Crafts reaction. This is achieved by converting the carboxylic acid group into an acyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate, trans-4-ethylcyclohexanecarbonyl chloride , is highly electrophilic and ready to be coupled with the aromatic component of the final molecule.

| Precursor/Intermediate | Transformation | Typical Reagents and Conditions |

| 4-Ethylbenzoic Acid | Hydrogenation & Isomerization | 1. H₂, Ru-Ni/C catalyst, NaOH(aq), 140-150°C, 3.0-4.0 MPa. 2. Heat at 260-280°C for isomerization. lookchem.com |

| trans-4-Ethylcyclohexanecarboxylic Acid | Acyl Chloride Formation | Thionyl chloride (SOCl₂), often with a catalytic amount of DMF. |

| Anisole | Friedel-Crafts Acylation | trans-4-Ethylcyclohexanecarbonyl chloride, AlCl₃, in a non-polar solvent like dichloromethane. tamu.eduvedantu.comyoutube.com |

| 4-(trans-4-Ethylcyclohexyl)acetophenone intermediate | Ketone Reduction | Hydrazine hydrate, KOH, ethylene glycol, heat. |

| 4-Methoxy-1-(trans-4-ethylcyclohexyl)benzene | Demethylation | Hydrobromic acid, acetic acid, reflux. |

Derivatization Strategies for Structural Modification of this compound

Derivatization of the core this compound structure is a key strategy for fine-tuning its physical properties for specific applications, particularly in the field of liquid crystals.

Alkyl Chain Modifications and Their Synthetic Implications

Direct modification of the ethyl group on the fully formed this compound molecule is synthetically challenging due to the general inertness of such saturated alkyl chains. A more practical and common approach is to introduce variations in the alkyl chain at the beginning of the synthetic sequence.

This is accomplished by starting with different 4-alkylbenzoic acids . For example, to synthesize analogues with propyl, butyl, or amyl side chains, one would begin the synthesis with 4-propylbenzoic acid, 4-butylbenzoic acid, or 4-amylbenzoic acid, respectively. researchgate.netmdpi.com The subsequent synthetic steps—hydrogenation, isomerization, acyl chloride formation, Friedel-Crafts acylation, reduction, and demethylation—would then be carried out in a similar fashion to produce the desired 4-(trans-4-alkylcyclohexyl)phenol .

The synthetic implications of this approach are significant:

Flexibility: It provides a systematic way to create a homologous series of compounds.

Property Tuning: The length of the alkyl chain has a profound effect on the mesomorphic properties of the final compounds, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). This allows for the precise tuning of the material's properties for specific display technologies. researchgate.net

Consistent Stereochemistry: The established methods for hydrogenation and isomerization can be applied to a range of 4-alkylbenzoic acids to consistently produce the required trans-stereochemistry, which is crucial for maintaining the rod-like molecular shape necessary for liquid crystallinity. lookchem.comchemicalbook.com

Phenoxymethyl (B101242) Substitution Reactions in Polymer Systems

The phenolic hydroxyl group of this compound allows it to act as a nucleophile and participate in various substitution reactions. A significant application of phenols in polymer chemistry is in the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution. In these reactions, the phenoxide, formed by deprotonation of the phenol, displaces a leaving group, typically a halide, from an activated aromatic ring in a growing polymer chain or another monomer.

This type of polymerization, often referred to as phenoxymethyl substitution, is a key method for producing high-performance polymers like poly(ether sulfone) (PES) and poly(ether ether ketone) (PEEK). The general mechanism involves the attack of a phenoxide on an electron-deficient aromatic ring that is activated by electron-withdrawing groups (e.g., sulfonyl, carbonyl) located ortho or para to the leaving group.

While this compound is structurally suited to be a monomer or a chain terminator in such polymerization reactions, specific research detailing its incorporation into polymer backbones via phenoxymethyl substitution is not extensively documented in publicly available literature. However, its potential for this application can be inferred from the well-established principles of poly(aryl ether) synthesis. The bulky, non-polar trans-4-ethylcyclohexyl substituent would be expected to influence the properties of the resulting polymer, potentially enhancing solubility in organic solvents and modifying the thermal and mechanical properties.

The table below outlines the general components and conditions for a hypothetical phenoxymethyl substitution polymerization that could involve this compound.

| Polymerization Type | Potential Monomers | Typical Solvents | Reaction Conditions | Potential Polymer Class |

| Nucleophilic Aromatic Substitution | This compound, Activated Dihaloaromatic Monomer (e.g., 4,4'-difluorobenzophenone) | Aprotic Polar Solvents (e.g., NMP, DMAc, Sulfolane) | High Temperature, Basic Conditions (e.g., K₂CO₃) | Poly(aryl ether)s |

Spectroscopic Characterization and Structural Elucidation of 4 Trans 4 Ethylcyclohexyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(trans-4-ethylcyclohexyl)phenol, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Chemical Composition and Structural Assignment

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons on the cyclohexane (B81311) ring, and those of the ethyl group.

The aromatic protons typically appear as two doublets in the downfield region (around 6.7-7.1 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexane ring and the ethyl group produce a series of multiplets in the upfield region (around 0.8-2.5 ppm). The trans configuration of the cyclohexane ring influences the chemical shifts and coupling constants of its protons.

In a related derivative, 4-((1r,4r)-4-ethylcyclohexyl)phenyl fluorosulfate (B1228806), the aromatic protons are observed as doublets at approximately 7.24 ppm and 7.29 ppm. amazonaws.com The signals for the ethyl and cyclohexyl protons in the parent phenol are expected in similar regions, though the exact shifts may vary slightly due to the electronic difference between a hydroxyl and a fluorosulfate group. Data from a polymer incorporating the 4-(trans-4-ethylcyclohexyl)phenoxymethyl moiety shows a broad range of signals for the aliphatic protons between 0.51 and 2.54 ppm, encompassing both the ethyl and cyclohexyl protons. semanticscholar.org

Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on predicted values and data from closely related structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.1 | Doublet | 2H | Aromatic Protons (ortho to -OH) |

| ~ 6.7 - 6.8 | Doublet | 2H | Aromatic Protons (meta to -OH) |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | Phenolic -OH |

| ~ 2.3 - 2.5 | Multiplet | 1H | Cyclohexyl C1-H |

| ~ 1.7 - 1.9 | Multiplet | 4H | Cyclohexyl C2,C6-H (axial/equatorial) |

| ~ 1.0 - 1.5 | Multiplet | 5H | Cyclohexyl C3,C4,C5-H |

| ~ 1.1 - 1.3 | Quartet | 2H | Ethyl -CH₂- |

| ~ 0.8 - 0.9 | Triplet | 3H | Ethyl -CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show six signals for the aromatic carbons and five signals for the aliphatic carbons of the ethylcyclohexyl group. The carbon attached to the hydroxyl group (C-1 of the phenyl ring) is typically found around 150-155 ppm, while the other aromatic carbons appear in the 115-145 ppm range. The aliphatic carbons of the cyclohexane and ethyl groups resonate in the upfield region, generally between 10 and 45 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values from analogous compounds.

| Chemical Shift (ppm) | Assignment |

| ~ 153.0 | Aromatic C-OH |

| ~ 140.5 | Aromatic C-Cyclohexyl |

| ~ 128.0 | Aromatic CH (ortho to C-Cyclohexyl) |

| ~ 115.5 | Aromatic CH (ortho to C-OH) |

| ~ 44.0 | Cyclohexyl C-1 |

| ~ 39.5 | Cyclohexyl C-4 |

| ~ 34.5 | Cyclohexyl C-2, C-6 |

| ~ 33.5 | Cyclohexyl C-3, C-5 |

| ~ 29.0 | Ethyl -CH₂- |

| ~ 12.0 | Ethyl -CH₃ |

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially for the complex multiplet regions of the cyclohexyl ring, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting the ethyl group protons and tracing the spin system through the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for a definitive confirmation of the entire molecular structure, including the trans stereochemistry of the 1,4-disubstituted cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the O-H, C-H, and C=C bonds.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to intermolecular hydrogen bonding. nist.govxhtechgroup.com Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylcyclohexyl group is observed as strong bands just below 3000 cm⁻¹. whiterose.ac.uk The C=C stretching vibrations of the aromatic ring typically give rise to one or more sharp peaks in the 1500-1600 cm⁻¹ region. xhtechgroup.com Finally, a strong C-O stretching band for the phenol is expected around 1200-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | Stretch, Broad | O-H (Phenol) |

| 3100 - 3000 | Stretch | C-H (Aromatic) |

| 2960 - 2850 | Stretch | C-H (Aliphatic) |

| 1610, 1500 | Stretch | C=C (Aromatic Ring) |

| 1260 - 1200 | Stretch | C-O (Phenol) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₄H₂₀O), the molecular weight is 204.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 204.

Phenols often exhibit a strong molecular ion peak. Fragmentation is expected to occur via two primary pathways: cleavage of the bond between the phenyl and cyclohexyl groups, and fragmentation within the ethylcyclohexyl moiety. A significant fragment would likely be the hydroxy-tropylium ion or a related species. Loss of the ethyl group (C₂H₅, 29 Da) from the molecular ion is another probable fragmentation pathway, leading to a peak at m/z 175. Alpha-cleavage next to the aromatic ring could result in a fragment corresponding to the hydroxyphenyl cation. A derivative of this compound, 4-((1r,4r)-4-ethylcyclohexyl)phenyl fluorosulfate, has been identified by GC-MS, confirming the utility of this technique for analyzing such structures. amazonaws.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ |

Advanced Chromatographic Techniques in Purity Assessment and Separation Science

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and isomers.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a primary tool for assessing purity. Commercial suppliers of this compound specify a purity of greater than 98.0% as determined by GC, indicating this is a standard method for quality control. marquette.edu The analysis of various phenols by GC is a well-established procedure, often involving specific capillary columns to achieve optimal separation. nist.gov

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is also highly suitable for analyzing phenolic compounds. It allows for the separation of the target compound from less- or more-polar impurities. Preparative HPLC can be used for the purification of the compound on a larger scale. The choice of mobile phase (typically mixtures of water with methanol (B129727) or acetonitrile) and stationary phase (e.g., C18) would be optimized to achieve the best resolution. These methods are crucial for ensuring the compound meets the stringent purity requirements for its applications, such as in the manufacturing of liquid crystal displays.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. analyticaltoxicology.com The analysis of underivatized phenols is commonly performed using a gas chromatograph equipped with a Flame Ionization Detector (FID), which offers high sensitivity towards organic compounds. settek.comepa.gov

For purity analysis, the primary goal is to separate the main compound from any impurities, which may include starting materials, by-products, or isomers (e.g., the cis-isomer). The choice of the capillary column is critical for achieving the desired resolution. Fused-silica open tubular columns are preferred over packed columns for their superior resolution, selectivity, and faster analysis times. settek.com Columns with a non-polar stationary phase, such as a DB-5 or Equity-5 (5% phenyl-methylpolysiloxane), are often employed for the analysis of phenols. epa.govsigmaaldrich.com

The analytical method involves dissolving the sample in a suitable solvent, such as dichloromethane, and injecting it into the GC system. thermofisher.com The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The resulting chromatogram displays peaks corresponding to each separated compound, with the area of the peak being proportional to its concentration. Purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks. To ensure accuracy, a dual-column approach, using two columns of different polarities, can be used for confirmation. settek.comepa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph with FID | settek.comepa.gov |

| Column | Equity-5, 30 m × 0.25 mm I.D., 0.25 µm film thickness | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Injector Temperature | 250 °C | thermofisher.com |

| Detector Temperature | 280 °C - 340 °C | sigmaaldrich.comthermofisher.com |

| Oven Program | Initial temp 40 °C, ramp at 8 °C/min to 300 °C | sigmaaldrich.com |

| Injection Mode | Split | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds, making it highly suitable for this compound and its derivatives. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

Reverse-phase (RP) chromatography is the most common mode used for phenol analysis. nih.gov In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. sielc.com

For separating complex mixtures or isomers of substituted phenols, column chemistry plays a vital role. While C18 columns are widely used, other stationary phases like Phenyl-Hexyl or Biphenyl can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions. nih.govsigmaaldrich.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength (e.g., 280 nm for phenols). nih.govresearchgate.net Fluorescence detection can also be employed for enhanced sensitivity and selectivity, with excitation and emission wavelengths set appropriately for the target compound. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | nih.govsielc.com |

| Column | Biphenyl, C18, or Newcrom R1 | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water gradient | sielc.comnih.gov |

| Detector | DAD (280 nm) or Fluorescence (Ex: 260 nm, Em: 305 nm) | nih.govresearchgate.net |

| Flow Rate | ~1.5 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an exceptionally powerful tool for the identification and quantification of this compound and its derivatives, even at trace levels. rjpbcs.commdpi.com This technique is invaluable for confirming the identity of the main compound and for characterizing unknown impurities or metabolites. rjpbcs.com

After compounds are separated on the LC column, they are introduced into the mass spectrometer's ion source. For phenolic compounds, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions. rjpbcs.com The analysis can be performed in either positive or negative ion mode, though phenols often yield strong signals in negative mode ([M-H]⁻).

The mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z). rjpbcs.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification. nih.govphcog.com For quantitative analysis, selected reaction monitoring (MRM) can be used to achieve high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Separation | HPLC or UPLC | rjpbcs.com |

| Ionization Source | Electrospray Ionization (ESI) | rjpbcs.commdpi.com |

| Polarity | Negative or Positive Ion Mode | nih.gov |

| Mass Analyzer | Tandem Quadrupole (MS/MS), Time-of-Flight (TOF) | rjpbcs.comphcog.com |

| Acquisition Mode | Full Scan, Product Ion Scan (MS/MS), Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Example MRM Transition (4-ethylphenol) | m/z 121 → 106 | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net This enhancement is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures (up to 1000 bar or ~15,000 psi). researchgate.netnih.gov

The principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to much higher column efficiency. nih.gov This allows for the use of shorter columns and/or higher flow rates, drastically reducing analysis times without sacrificing, and often improving, chromatographic resolution. researchgate.netnih.gov For the analysis of this compound and its derivatives, this means faster purity checks and more efficient separation of closely related impurities.

UPLC systems are particularly advantageous when coupled with mass spectrometry (UPLC-MS). phcog.com The sharper, more concentrated peaks produced by UPLC lead to increased signal intensity in the MS detector, thereby improving sensitivity. researchgate.net This combination is ideal for complex sample analysis, such as identifying minor by-products in a synthesis mixture or studying the metabolic fate of a derivative compound. phcog.comnih.gov The selection of columns, such as Acquity BEH C18 or Phenyl columns packed with 1.7 µm particles, is tailored to the specific separation challenge. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Particle Size | < 2 µm (e.g., 1.7 µm) | researchgate.netnih.gov |

| Operating Pressure | Significantly higher than HPLC (up to 100 MPa / 15,000 psi) | researchgate.net |

| Key Advantages | Increased resolution, sensitivity, and speed of analysis | researchgate.net |

| Typical Column | Acquity UPLC BEH C18 or Phenyl (1.7 µm) | researchgate.netnih.gov |

| Common Detector | DAD, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | phcog.comnih.gov |

| Application | Fast purity analysis, impurity profiling, metabolomics | phcog.comnih.gov |

Applications of 4 Trans 4 Ethylcyclohexyl Phenol in Liquid Crystal Technology

Role as a Key Liquid Crystal Monomer and Intermediate Compound

4-(trans-4-Ethylcyclohexyl)phenol serves as a crucial building block, or monomer, for creating more complex liquid crystal molecules. ytderun.com Its molecular framework, characterized by the rigid cyclohexyl and phenol (B47542) groups, is instrumental in promoting the formation of the nematic liquid crystal phase, which is foundational for many display applications. arborpharmchem.com The ethyl chain contributes to lowering the viscosity of the resulting liquid crystal mixtures, which is critical for enhancing the fluidity and response speed of the display. arborpharmchem.com

The compound is widely utilized as a key intermediate in the synthesis of a variety of liquid crystal materials. ytderun.comxhtechgroup.com Organic synthesis procedures, such as the Williamson ether synthesis, can be employed to modify the phenolic hydroxyl group, allowing for the attachment of other molecular fragments to create new liquid crystal molecules with specific desired properties. rug.nl This versatility makes it a staple compound for researchers and manufacturers developing novel liquid crystal mixtures for advanced applications.

Development and Formulation of Liquid Crystal Display Materials

The properties of this compound and its derivatives are leveraged in the formulation of liquid crystal mixtures for various display modes. Its structural contribution is vital for achieving the specific electro-optical characteristics required for modern screens.

Nematic liquid crystals are defined by molecules that have long-range orientational order, aligning along a common axis, but lack positional order. mdpi.com This state is the basis for most liquid crystal displays. The rigid core of the 4-(trans-4-ethylcyclohexyl) structure is a key contributor to inducing and stabilizing this nematic phase. arborpharmchem.com Derivatives of this compound, such as 4-(trans-4-ethylcyclohexyl)-2-fluorobenzonitrile, are formulated into nematic mixtures to fine-tune the physical properties of the display, including its clearing point (the temperature at which it turns into an isotropic liquid) and viscosity. google.com The anisotropic nature of these molecules allows their orientation to be controlled by an external electric field, which is the fundamental principle behind their use in display devices. mdpi.com

The Twisted Nematic (TN) display was a foundational technology for flat-panel screens. merckgroup.com In a TN cell, the liquid crystal molecules are arranged in a 90-degree twist between two polarizers. merckgroup.comorientdisplay.com Applying a voltage untwists the molecules, blocking light and creating a dark state. merckgroup.com This technology requires nematic liquid crystals with specific properties, such as a high positive dielectric anisotropy, to ensure fast response times. tcichemicals.com

Compounds derived from the this compound structure are integral components in liquid crystal compositions designed specifically for the TN mode. google.com For instance, a mixture containing 4-(trans-4-ethylcyclohexyl)-2-fluorobenzonitrile demonstrates the direct application of this chemical family in creating the electro-optical switching effect essential for TN displays. google.com The inherent properties of these molecules, such as enhancing fluidity, contribute to the fast response speeds that make TN displays suitable for a range of applications, from standard monitors to gaming screens. arborpharmchem.comorientdisplay.com

The pursuit of higher-performance displays with better contrast, faster response times, and wider viewing angles has led to significant innovations in liquid crystal materials. Derivatives of this compound are incorporated into advanced liquid crystal mixtures to achieve these enhanced characteristics. Formulations are carefully engineered to exhibit a high clearing point, low viscosity, and precisely controlled optical anisotropy (Δn), which are hallmarks of high-performance displays. google.com The inclusion of molecules like 4-{trans-4-(trans-4-alkylcyclohexyl)cyclohexyl}-1,2-difluorobenzenes contributes to a high clearing point and low viscosity without significantly increasing the optical anisotropy. google.com The development of novel alignment layers, which control the orientation of the liquid crystals, is another area of innovation where this compound plays a role, particularly in achieving the vertical alignment (VA) required for high-contrast displays. mdpi.comnih.govresearchgate.net

Integration into Polymer-Based Liquid Crystal Systems as Orientation Layers

Beyond its use within the liquid crystal mixture itself, this compound is integrated into polymer systems that are critical for the function of the display. These polymers act as orientation layers, dictating the default alignment of the liquid crystal molecules.

Researchers have synthesized a series of polystyrene derivatives by chemically modifying a polystyrene backbone with this compound. mdpi.comnih.govresearchgate.net In this context, the this compound moiety is referred to as a "liquid crystal precursor" because its structure is similar to that of the liquid crystal molecules it is designed to align. mdpi.com This structural similarity between the alignment layer and the liquid crystal molecules can induce a specific, uniform orientation. mdpi.com

These comb-like polymers, with the liquid crystal precursor group attached as a side chain, are used to create thin films that serve as alignment layers. Studies have shown that the molar content of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups directly influences the alignment behavior of the liquid crystal molecules. nih.govresearchgate.net For example, a stable and uniform vertical alignment of liquid crystal molecules was achieved when the molar fraction of these side groups was 15% or higher. mdpi.comnih.govresearchgate.net This vertical alignment is crucial for VA-mode LCDs, which are known for their high contrast ratios. The thermal stability of these modified polystyrene films has also been evaluated, showing their potential for creating robust alignment layers for next-generation displays. mdpi.com

Interactive Data Table: Polystyrene Derivatives for LC Alignment

This table summarizes the synthesis and alignment properties of polystyrene (PS) derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol moieties, which act as liquid crystal precursors. mdpi.comnih.govresearchgate.net

| Polymer Name | Precursor Compound | Molar Fraction of Precursor | Resulting LC Alignment | Water Contact Angle (°)* |

| PECH#5 | This compound | 5% | Not specified | < 81° |

| PECH#10 | This compound | 10% | Not specified | < 81° |

| PECH#15 | This compound | 15% | Vertical | > 81° |

| PECH#20 | This compound | 20% | Vertical | > 81° |

| PECH | This compound | 100% (Homopolymer) | Vertical | > 81° |

| PPCH | 4-(trans-4-Propylcyclohexyl)phenol (B1630764) | 100% (Homopolymer) | Vertical | > 81° |

| PBCH | 4-(trans-4-Butylcyclohexyl)phenol | 100% (Homopolymer) | Vertical | > 81° |

| PAmCH | 4-(trans-4-Amylcyclohexyl)phenol | 100% (Homopolymer) | Vertical | > 81° |

*A vertical LC orientation was generally observed when the water contact angle of the polymer film was higher than approximately 81°. mdpi.comresearchgate.net

Comb-Like Polymers and Their Influence on Liquid Crystal Alignment

Polymers derived from this compound are often synthesized as comb-like polymers. In this architecture, a flexible polymer backbone, such as polystyrene, is modified to have side chains containing the 4-(trans-4-ethylcyclohexyl)phenoxymethyl group. nih.govresearchgate.net These side chains, which are structurally similar to liquid crystal molecules, project from the main polymer chain like the teeth of a comb.

This structural similarity is a critical factor in achieving desired liquid crystal alignment. researchgate.netmdpi.com When these comb-like polymer films are used as orientation layers, the rigid, bulky side chains are believed to influence the alignment of the liquid crystal molecules in the cell through steric and other physicochemical interactions. researchgate.net Researchers have synthesized a series of polystyrene derivatives by reacting poly(4-chloromethylstyrene) with this compound to create these comb-like structures, designated as PECH#. nih.govmdpi.com The investigation into these materials aims to develop non-contact methods for aligning liquid crystals, which are advantageous for next-generation display technologies. mdpi.commdpi.com

Mechanisms of Vertical Alignment in Liquid Crystal Cells Induced by this compound-Derived Polymers

The vertical alignment of liquid crystal molecules on polymer films derived from this compound is primarily attributed to the low surface energy of the polymer film. researchgate.net The bulky, non-polar cyclohexyl groups in the polymer's side chains are believed to orient themselves at the film-air interface, creating a surface with low free energy. This surface characteristic promotes the vertical alignment of liquid crystal molecules, such as 4-pentyl-4-cyanobiphenyl (5CB), which are commonly used in test cells. researchgate.netmdpi.com

The mechanism is thought to involve steric repulsion and other interactions between the LC molecules and the polymer surface. researchgate.net The structural similarity between the this compound side chains and the LC molecules themselves is advantageous in inducing this vertical orientation. researchgate.netmdpi.com A strong correlation has been observed between the surface properties of the polymer film and the resulting LC alignment. Specifically, a vertical liquid crystal orientation is consistently achieved when the water contact angle on the polymer film is high, typically above approximately 81°. nih.govresearchgate.netmdpi.com This high contact angle indicates a hydrophobic, low-energy surface, which minimizes the interaction energy with the LC molecules, forcing them into an upright, or vertical, position.

Effects of Substitution Ratio of this compound Moieties on Liquid Crystal Orientation

The degree to which the this compound moiety is substituted onto the polymer backbone has a significant and direct impact on the orientation of liquid crystal molecules. Research has shown that a minimum substitution ratio is required to achieve a stable and uniform vertical alignment.

In studies using copolymers of 4-(trans-4-ethylcyclohexyl)phenoxymethyl-substituted polystyrenes (PECH#), it was found that a molar fraction of at least 15% of the active side group was necessary to induce vertical alignment. nih.govresearchgate.netmdpi.com Below this threshold, the liquid crystal alignment was not uniform. As the substitution ratio increases, the density of the bulky side groups on the polymer surface also increases, which enhances the steric interactions that promote vertical alignment. researchgate.net Homopolymers (PECH), where the substitution is 100%, also demonstrate a stable vertical orientation of liquid crystal molecules. nih.govmdpi.com

These findings suggest that even a relatively low substitution of approximately 15 mol% is sufficient to create the necessary surface characteristics for vertical alignment, highlighting the efficiency of using side chains that are structurally analogous to the liquid crystal molecules. researchgate.net

Table 1: Effect of this compound Substitution Ratio on Liquid Crystal Alignment

| Polymer Designation | Molar Fraction of Active Moiety (%) | Resulting LC Alignment | Reference |

|---|---|---|---|

| PECH5 | 5 | Not specified (implied non-vertical) | nih.govmdpi.com |

| PECH10 | 10 | Not specified (implied non-vertical) | nih.govmdpi.com |

| PECH15 | 15 | Stable and uniform vertical orientation | nih.govresearchgate.netmdpi.com |

| PECH20 | 20 | Stable and uniform vertical orientation | nih.govmdpi.com |

| PECH40 | 40 | Stable and uniform vertical orientation | nih.govmdpi.com |

| PECH60 | 60 | Stable and uniform vertical orientation | nih.govmdpi.com |

| PECH80 | 80 | Stable and uniform vertical orientation | nih.govmdpi.com |

| PECH (Homopolymer) | 100 | Stable and uniform vertical orientation | nih.govresearchgate.netmdpi.com |

Environmental Stability and Performance of Liquid Crystal Alignment Layers

The long-term performance and reliability of liquid crystal displays depend heavily on the environmental stability of their components, including the polymer alignment layers.

Thermal Stability of this compound-Containing Polymer Films

Polymer films containing this compound moieties exhibit good thermal stability, which is a crucial property for display manufacturing processes that can involve high temperatures. Phenolic compounds, in general, are known to be used as antioxidants to improve the thermal-oxidative stability of polymers. nih.gov Studies on polystyrene derivatives incorporating these moieties have demonstrated that the resulting liquid crystal alignment remains stable even after being subjected to significant thermal stress. Specifically, liquid crystal cells fabricated with a homopolymer film of 4-(trans-4-ethylcyclohexyl)phenoxymethyl-substituted polystyrene (PECH) showed good orientation stability at temperatures as high as 200 °C. nih.govresearchgate.net This thermal resilience ensures that the alignment layer maintains its structural integrity and performance characteristics during and after thermal processing steps.

Ultraviolet (UV) Irradiation Stability of Liquid Crystal Cells

The stability of liquid crystal cells under ultraviolet (UV) irradiation is another critical factor for device longevity, as exposure to UV light can degrade organic materials and alter display performance. psu.eduresearchgate.net Liquid crystal cells using alignment layers made from this compound-derived polymers have been tested for their UV stability. These cells have demonstrated good performance and reliability even under severe environmental conditions. mdpi.com

In a specific test, LC cells fabricated with PECH films maintained good orientation stability after being exposed to UV irradiation with an intensity of 15 mW/cm². nih.govresearchgate.net This indicates a high resistance to UV-induced degradation, a vital characteristic for durable and reliable liquid crystal displays.

Table 2: Environmental Stability of LC Cells with PECH Alignment Layers

| Stability Test | Condition | Result | Reference |

|---|---|---|---|

| Thermal Stability | 200 °C | Good orientation stability observed | nih.govresearchgate.net |

| UV Irradiation Stability | 15 mW/cm² | Good orientation stability observed | nih.govresearchgate.net |

Research in Polymer Chemistry and Advanced Materials Science Utilizing 4 Trans 4 Ethylcyclohexyl Phenol

Polymer Modification Reactions Employing 4-(trans-4-Ethylcyclohexyl)phenol as a Side Group Precursor

The primary method for integrating this compound into a polymer structure is through a polymer modification reaction, specifically by grafting it onto a pre-existing polymer backbone. A common and effective approach involves the reaction of this compound with poly(4-chloromethylstyrene) (PCMS).

In this reaction, the phenolic hydroxyl group of this compound acts as a nucleophile, displacing the chlorine atom on the chloromethyl groups of the PCMS backbone. This process, typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc), results in the formation of an ether linkage. The final product is a polystyrene derivative with 4-(trans-4-ethylcyclohexyl)phenoxymethyl moieties as the side chains.

The general scheme for this modification is as follows: Poly(4-chloromethylstyrene) + this compound → Poly[4-((4-(trans-4-ethylcyclohexyl)phenoxy)methyl)styrene] + KCl + H₂O

Researchers have successfully synthesized both a homopolymer, where all chloromethyl sites are substituted (PECH), and various copolymers (PECH#), where the molar fraction of the this compound side group is systematically varied. nih.gov For instance, a near-complete conversion (approximately 100%) can be achieved by using an excess of the phenol (B47542) precursor and heating the reaction mixture to around 70°C for 24 hours. nih.gov The degree of substitution can be precisely controlled by adjusting the molar ratio of the reactants, allowing for fine-tuning of the final polymer's properties. The successful synthesis and chemical composition of these polymers are typically confirmed using spectroscopic methods like ¹H NMR. nih.gov This synthetic strategy provides a versatile platform for creating a range of polymers from a common backbone, each with a specific density of the functional side group. nih.govderpharmachemica.com

Influence of this compound Content on Polymer Thermal Properties

The incorporation of the bulky this compound side group into a polymer backbone has a profound effect on its thermal properties, particularly the glass transition temperature (T_g).

The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This transition is directly related to the mobility of the polymer chains. Factors that restrict chain motion, such as bulky side groups, tend to increase the T_g.

Differential Scanning Calorimetry (DSC) is the standard technique used to measure the T_g of these materials. mdpi.comresearchgate.net In studies of polystyrene derivatives, the introduction of bulky side groups via modification of poly(4-chloromethylstyrene) has been shown to significantly alter the T_g. For example, while a standard polystyrene has a T_g around 100°C, modified versions exhibit different values depending on the nature of the grafted group.

The covalent attachment of the large and rigid this compound side group to the polystyrene backbone significantly hinders the rotational and translational mobility of the polymer chains. This increased rigidity means that more thermal energy is required to induce the large-scale molecular motion associated with the glass transition.

While specific T_g values for poly[4-((4-(trans-4-ethylcyclohexyl)phenoxy)methyl)styrene] are not widely reported in the literature, a strong correlation can be drawn from analogous systems. Research on modifying poly(4-chloromethylstyrene) with other bulky substituents, such as tris(trimethylsilyl)methyl (Tsi), demonstrates this principle clearly. The incorporation of these Tsi groups dramatically increases the T_g of the polymer. As shown in the table below, the T_g of the modified polymers increases substantially with the introduction of the bulky side group. researchgate.net

Table 1: Glass Transition Temperatures (T_g) of Poly(4-chloromethylstyrene) (PCMS) and its Copolymers Modified with Bulky Tris(trimethylsilyl)methyl (Tsi) Groups. researchgate.net

| Polymer Sample | Description | T_g (°C) |

| P1 | PCMS Homopolymer | 103 |

| P2 | PCMS-co-styrene (1:3) | 93 |

| P3 | PCMS-co-styrene (1:1) | 98 |

| (P1-Tsi)₅₀ | P1 modified with 50% Tsi | 274 |

| P2-Tsi | P2 fully modified with Tsi | 189 |

| P3-Tsi | P3 fully modified with Tsi | 241 |

This data strongly suggests that as the content of the this compound side chain increases in the PECH# copolymers, the T_g would correspondingly increase due to the same steric hindrance effects that restrict polymer chain mobility. researchgate.net

Surface Energy Studies of Polymer Films Derived from this compound

The surface energy of a polymer film is a crucial property that governs its wettability and interfacial interactions. Grafting this compound onto a polymer backbone like polystyrene fundamentally alters the surface energy of the resulting films. This is because the surface is now dominated by the bulky, nonpolar ethylcyclohexyl groups rather than the original polymer backbone. nih.govmdpi.com

This change in surface energy is particularly important for applications in liquid crystal (LC) devices. The alignment of liquid crystal molecules on a polymer surface is strongly dependent on the surface energy of that polymer layer. nih.govmdpi.com Generally, surfaces with low surface energy tend to induce a vertical alignment of the LC molecules, a prerequisite for many modern display modes. nih.gov

Studies on similar polystyrene derivatives modified with other nonpolar, bulky groups have quantified this effect. By measuring the contact angles of liquids on the polymer film, the total surface energy and its polar and dispersive components can be calculated. mdpi.comnih.gov Research has shown a direct correlation between the surface energy values and the resulting LC alignment. For instance, vertical LC alignment has been observed on polymer films when the polar surface energy component is below a certain threshold, such as 4.2 mJ/m² or 3.59 mJ/m². mdpi.commdpi.com

Table 2: Correlation of Polymer Side Groups, Surface Energy, and Liquid Crystal (LC) Alignment.

| Polymer Side Group | Surface Energy Threshold for Vertical Alignment | Reference |

| Isoeugenol | Polar Component < 3.59 mJ/m² | mdpi.com |

| 2,4-di-tert-butylphenoxymethyl | Total Energy < 29.4 mJ/m² | nih.gov |

| Phenylphenoxymethyl | Polar Component < 4.2 mJ/m² | mdpi.com |

Development of Novel Polymeric Materials for Diverse Optoelectronic Applications

The unique properties of polymers derived from this compound make them highly suitable for optoelectronic applications, particularly as alignment layers in liquid crystal displays (LCDs). nih.govgoogle.com

The conventional method for aligning liquid crystals involves mechanically rubbing a polyimide film, a process that can introduce dust, static charge, and physical damage, leading to lower manufacturing yields. mdpi.com Polymers like poly[4-((4-(trans-4-ethylcyclohexyl)phenoxy)methyl)styrene] (PECH#) offer a significant advantage by enabling "rubbing-free" or non-contact alignment of liquid crystals. nih.gov

When a thin film of a PECH# copolymer is used as the alignment layer, the bulky, nonpolar this compound side chains project from the surface, creating a low-energy interface that naturally induces a stable and uniform vertical alignment of the liquid crystal molecules without any mechanical treatment. nih.govmdpi.com This is a critical technology for advanced display applications, including:

Vertically Aligned Nematic (VAN) LCDs: These displays are known for their high contrast ratios and wide viewing angles, and they rely on a stable vertical alignment of the liquid crystals in the off-state.

Flexible Displays: The polymer-based alignment layers can be processed at lower temperatures than traditional polyimides, making them compatible with flexible plastic substrates used in next-generation foldable or rollable displays. nih.gov

Research has demonstrated that the degree of substitution of the side group on the polystyrene backbone allows for the fine-tuning of the liquid crystal alignment properties. nih.gov Furthermore, these polymer alignment layers have shown good thermal stability, maintaining their alignment properties even after being heated to high temperatures (e.g., 200°C), which is essential for device reliability. nih.govmdpi.com

Structure Activity Relationship Studies of 4 Trans 4 Ethylcyclohexyl Phenol and Analogues

Impact of Molecular Structure on Liquid Crystalline Behavior and Phase Stability

The ability of a compound to exhibit liquid crystalline behavior is highly dependent on its molecular geometry. Molecules that are elongated, rigid, and anisotropic are more likely to form mesophases. The structure of 4-(trans-4-ethylcyclohexyl)phenol is a classic example of a molecule designed for liquid crystal applications.

The Phenyl Group: This aromatic ring provides a rigid, planar core element. The delocalized pi-electron system of the phenyl group contributes to intermolecular attractions (van der Waals forces and pi-pi stacking), which are essential for the formation of an ordered, yet fluid, liquid crystal phase. equationchemical.com

The Ethyl Group: The terminal alkyl chain, in this case, an ethyl group, provides flexibility. This flexible tail influences the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). The length and branching of this alkyl chain can be modified to fine-tune the temperature range over which the liquid crystal phase is stable. mdpi.com

The combination of these structural features—a rigid core composed of phenyl and cyclohexyl groups and a flexible terminal chain—results in a molecule with the necessary anisotropy to form stable mesophases. The stability of these phases is governed by a delicate balance of intermolecular forces, which are directly influenced by this specific molecular architecture. The formation of stable liquid crystals is a key factor in their utility, as it ensures reliable performance in applications like displays. chemicalbook.com

Comparative Analysis with Analogous Alkylcyclohexylphenols (e.g., propyl-, butyl-, amylcyclohexylphenols)

The properties of 4-(trans-4-alkylcyclohexyl)phenols can be systematically tuned by altering the length of the terminal alkyl chain. A comparative analysis of the ethyl derivative with its longer-chain analogues—propyl, butyl, and amyl (pentyl)—reveals predictable trends in their physical properties, which is a common strategy in the design of liquid crystal mixtures. echemi.com

Increasing the length of the alkyl chain generally leads to an increase in the clearing point and often broadens the temperature range of the liquid crystal phase. This is because longer chains increase the molecule's aspect ratio (length-to-width) and enhance anisotropic intermolecular attractions, thus stabilizing the mesophase.

| Compound Name | Alkyl Chain | Molecular Formula | Key Application/Property |

|---|---|---|---|

| This compound | -CH₂CH₃ | C₁₄H₂₀O | Core liquid crystal intermediate. smolecule.com |

| 4-(trans-4-Propylcyclohexyl)phenol (B1630764) | -(CH₂)₂CH₃ | C₁₅H₂₂O | Used in liquid crystal materials. lookchem.com |

| 4-(trans-4-Butylcyclohexyl)phenol | -(CH₂)₃CH₃ | C₁₆H₂₄O | Component in liquid crystal displays (LCDs) to enhance stability. |

| 4-(trans-4-Amylcyclohexyl)phenol (Pentyl) | -(CH₂)₄CH₃ | C₁₇H₂₆O | Used for liquid crystal monomers and pharmaceutical synthesis. |

This homologous series, where the alkyl group is systematically extended (n=2 for ethyl, n=3 for propyl, n=4 for butyl, and n=5 for amyl), demonstrates a clear structure-property relationship. echemi.com As the alkyl chain lengthens from ethyl to amyl, the increased molecular length and polarizability enhance the stability of the liquid crystal phase. This allows for the precise tailoring of material properties, such as the clearing point and viscosity, to meet the specific requirements of a device or application.

Influence of Stereochemistry (trans-configuration) on Material Performance

The stereochemistry of the cyclohexyl ring has a profound and critical impact on the suitability of these compounds as liquid crystal materials. The designation "trans" refers to the relative orientation of the substituents on the cyclohexane (B81311) ring. In the trans-configuration, the ethyl group and the phenol (B47542) group are on opposite sides of the ring, resulting in a linear, elongated, rod-like molecular shape.

This linearity is paramount for the formation of a stable liquid crystal phase. Liquid crystals rely on the ability of molecules to align parallel to one another along a common axis (the director). The rod-like geometry of the trans-isomer facilitates this anisotropic packing, maximizing favorable intermolecular interactions and leading to a stable, well-ordered mesophase.

In contrast, the corresponding cis-isomer, where the substituents are on the same side of the ring, would have a bent or "kinked" shape. This non-linear geometry would severely disrupt the parallel alignment necessary for liquid crystallinity. The steric hindrance caused by the bent shape would prevent the molecules from packing efficiently, destabilizing the mesophase and likely inhibiting its formation altogether. For this reason, synthetic routes are specifically designed to produce the trans-isomer, as it is the only configuration that possesses the requisite molecular geometry for high-performance liquid crystal applications. echemi.com

Computational Chemistry and Molecular Modeling Studies of 4 Trans 4 Ethylcyclohexyl Phenol

Molecular Dynamics Simulations for Understanding Liquid Crystal Alignment and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials over time. For mesogenic molecules like 4-(trans-4-Ethylcyclohexyl)phenol, MD simulations are particularly useful for understanding the collective behavior that leads to the formation of liquid crystal phases and their alignment at interfaces.

In a typical MD simulation of a liquid crystalline system, a large number of this compound molecules are placed in a simulation box with periodic boundary conditions to mimic a bulk environment. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. These simulations can track the orientation of each molecule and calculate key properties such as the nematic order parameter, which quantifies the degree of alignment of the molecules along a common director. bristol.ac.uk

| Simulation Parameter | Description | Illustrative Value for this compound System |

| Number of Molecules | The total number of molecules included in the simulation box. | 512 |

| Temperature | The temperature at which the simulation is run, chosen to be within the nematic phase of the material. | 350 K |

| Simulation Time | The total duration of the simulation, which needs to be long enough to observe the phenomena of interest. | 100 ns |

| Nematic Order Parameter (S) | A measure of the orientational order of the molecules, ranging from 0 (isotropic) to 1 (perfectly aligned). | 0.65 |

| Rotational Diffusion Coefficient | A measure of how quickly the molecules reorient in the liquid crystal phase. | 1.5 x 10⁸ s⁻¹ |

Note: The values in this table are illustrative examples of what a molecular dynamics simulation could yield and are not based on published experimental or computational data for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of individual molecules with high accuracy. wisdomlib.org For this compound, these calculations can provide fundamental insights into its chemical reactivity, spectroscopic properties, and the nature of its intermolecular interactions.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the optimized molecular geometry and the distribution of electrons within the molecule. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and chemical stability. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and potentially more reactive.

Furthermore, quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the surface of the molecule. The MEP map is invaluable for understanding how a molecule will interact with other molecules, with regions of negative potential indicating areas that are prone to electrophilic attack and regions of positive potential indicating areas susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group, highlighting its ability to act as a hydrogen bond acceptor. These calculations are foundational for parameterizing the force fields used in the larger-scale molecular dynamics simulations. researchgate.net

| Calculated Property | Description | Illustrative Value for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to electronic stability and reactivity. | 7.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 D |

| Molecular Electrostatic Potential (Min/Max) | The range of electrostatic potential on the molecular surface, indicating regions of positive and negative charge. | -0.04 to +0.04 a.u. |

Note: The values in this table are illustrative examples based on typical ranges for similar phenolic compounds and are not from specific calculations on this compound.

Predictive Modeling of Macroscopic Material Properties based on Molecular Architecture

A major goal of computational chemistry is to predict the macroscopic properties of a material based on the structure of its constituent molecules. For liquid crystals, this involves relating the molecular architecture of compounds like this compound to properties such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), viscosity, and dielectric anisotropy. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for achieving this. semanticscholar.org

These models are statistical in nature and are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured macroscopic property. nih.gov The molecular descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. These can be derived from the quantum chemical calculations described in the previous section (e.g., HOMO/LUMO energies, dipole moment) or from the molecule's topology (e.g., size, shape, branching). nih.gov

For a series of related liquid crystal molecules, a QSAR/QSPR model can be developed to predict a property like the clearing point. For instance, a model might find that the clearing point is positively correlated with the molecule's length-to-breadth ratio and negatively correlated with its dipole moment perpendicular to the main molecular axis. Once a statistically robust model is developed, it can be used to predict the properties of new, unsynthesized molecules. This predictive capability can significantly accelerate the discovery of new liquid crystal materials with desired properties by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. acs.org

| Molecular Descriptor | Description | Hypothetical Contribution to Clearing Point |

| Molecular Length | The length of the molecule along its principal axis. | Positive |

| Molecular Bending Angle | The angle of a bend in the molecular structure. | Negative |

| Dipole Moment (Parallel) | The component of the dipole moment along the principal axis. | Positive |

| Polarizability Anisotropy | The difference in polarizability along different molecular axes. | Positive |

Note: This table illustrates a hypothetical QSAR model, indicating the likely qualitative influence of certain molecular descriptors on the clearing point of a nematic liquid crystal. The actual quantitative relationships would need to be determined through a detailed QSAR study.

Potential Future Research Directions and Emerging Applications of 4 Trans 4 Ethylcyclohexyl Phenol

Role as an Intermediate in Pharmaceutical Synthesis and Medicinal Chemistry Research

The structural motif of a substituted cyclohexyl ring linked to an aromatic group is a key feature in a number of pharmacologically active compounds. While direct application of 4-(trans-4-Ethylcyclohexyl)phenol as an intermediate in the synthesis of currently marketed drugs is not extensively documented, its potential as a building block in medicinal chemistry is substantial. The synthesis of the atypical antipsychotic drug, Cariprazine, serves as a pertinent example of the utility of similar trans-cyclohexyl structures in drug development.

Cariprazine, used in the treatment of schizophrenia and bipolar disorder, features a trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl} moiety. Various synthetic routes to Cariprazine start from precursors containing a trans-4-aminocyclohexyl or a related trans-cyclohexyl structure. wikipedia.orgpanda.orgnih.govwur.nl This underscores the value of the trans-cyclohexyl scaffold in achieving the desired three-dimensional conformation for optimal interaction with biological targets.

Given this precedent, this compound represents a valuable starting material for the synthesis of novel pharmaceutical agents. The phenolic hydroxyl group can be readily functionalized, and the ethylcyclohexyl group can influence the lipophilicity and metabolic stability of a drug candidate. Future research could focus on utilizing this compound to generate libraries of new chemical entities for screening against various therapeutic targets.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold Type | Potential Therapeutic Area | Rationale |

| Phenylpiperazine derivatives | Antipsychotics, Antidepressants | The trans-cyclohexyl spacer can be functionalized to link the phenol (B47542) to a phenylpiperazine moiety, mimicking the structure of drugs like Cariprazine. |

| Acetamide derivatives | Anti-inflammatory agents | The phenolic group can be a precursor to acetamide derivatives, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). core.ac.uk |

| Carbamic acid esters | Various | The phenol can be converted to a carbamate, a versatile functional group in medicinal chemistry. chemicalbook.com |

Development of Semiconductor Materials and Functional Materials

A significant and well-documented application of this compound is in the field of materials science, particularly in the development of functional polymers for liquid crystal (LC) displays, a key component in many semiconductor-based electronics. Research has demonstrated its use in the synthesis of polystyrene derivatives that act as liquid crystal alignment layers. chemscene.comgoogle.com

In a study, a series of polystyrene derivatives were modified with 4-(trans-4-alkylcyclohexyl)phenols, including the ethyl variant. chemscene.comgoogle.com These comb-like polymers, with the 4-(trans-4-ethylcyclohexyl)phenoxymethyl group as a side chain, were shown to induce a stable and uniform vertical orientation of liquid crystal molecules. chemscene.comgoogle.com This vertical alignment is crucial for the performance of certain types of LC displays. The study found that a vertical orientation was achieved when the molar fraction of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups was 15 mol% or more. chemscene.comgoogle.com

The development of such polymer films is a critical area of research for improving the performance and stability of liquid crystal displays. The properties of the alignment layer, such as its surface energy, influence the orientation of the liquid crystal molecules. The use of this compound and its derivatives allows for the fine-tuning of these properties. chemscene.comgoogle.com

Table 2: Properties of Polystyrene Derivatives Modified with this compound for LC Alignment

| Polymer | Molar Fraction of Ethylcyclohexylphenoxymethyl | Resulting LC Alignment | Water Contact Angle |

| PECH#5 | 5 mol% | - | < 81° |

| PECH#10 | 10 mol% | - | < 81° |

| PECH#15 | 15 mol% | Vertical | > 81° |

| PECH#20 | 20 mol% | Vertical | > 81° |

| PECH (Homopolymer) | 100 mol% | Vertical | > 81° |

Data synthesized from research on polystyrene derivatives for liquid crystal alignment layers. chemscene.comgoogle.com

Research into OLED Materials and OLED Intermediates

While some chemical suppliers classify this compound as an "OLED intermediate," specific research detailing its direct application in the synthesis of Organic Light-Emitting Diode (OLED) materials is currently limited. However, its structural components suggest a potential role in this area of research.

OLEDs are comprised of several organic layers, including hole-transporting layers, emissive layers, and electron-transporting layers. researchgate.net The molecules used in these layers often contain rigid, aromatic cores to facilitate charge transport and luminescent properties. The phenyl group of this compound provides a basic aromatic unit that could be further functionalized to create more complex molecules with desirable electronic properties.

The trans-cyclohexyl group can be seen as a non-conjugated linker or a bulky side group. Such groups are often incorporated into OLED materials to influence molecular packing, prevent aggregation-caused quenching of luminescence, and improve the solubility and processability of the materials.

Future research could explore the synthesis of new host materials, hole-transporting materials, or emissive materials derived from this compound. For instance, it could be used as a core to which other functional groups, such as carbazoles, triphenylamines, or anthracenes, are attached. researchgate.net The investigation of its utility in this field remains a promising avenue for the development of novel OLED components.

Applications in Fine Chemicals and Agrochemical Intermediates